molecular formula C18H20ClNO B051716 Desmethyldoxepin hydrochloride, (Z)- CAS No. 124694-02-6

Desmethyldoxepin hydrochloride, (Z)-

Cat. No. B051716
M. Wt: 301.8 g/mol
InChI Key: GNPPEZGJRSOKRE-HYMQDMCPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Desmethyldoxepin hydrochloride, (Z)-, is primarily synthesized through the metabolic biotransformation of doxepin. The process involves the N-demethylation of doxepin, which can occur through various metabolic pathways in the liver. Stereoselective assays have been developed for the measurement of E- and Z-doxepin and its N-desmethyl metabolites, highlighting the precision of methods to analyze these compounds (Haritos et al., 1999; Badenhorst et al., 2000).

Molecular Structure Analysis

The molecular structure of (E)-doxepin hydrochloride has been detailed, providing insights into the solid-state conformation of the cation and its hydrogen bonding patterns. This structure is isostructural to amitriptyline hydrochloride, with significant hydrogen bonds determining the conformation of the cation (Hong et al., 2021).

Chemical Reactions and Properties

Desmethyldoxepin hydrochloride undergoes various chemical reactions, including geometric isomerization during its N-demethylation process. This stereoselective excretion and potential formation of intermediate compounds suggest a complex metabolic pathway that includes hydration and dehydration of the exocyclic double bond (Ghabrial et al., 1991).

Physical Properties Analysis

The determination of low nanogram concentrations of doxepin, along with its primary active metabolite desmethyldoxepin, in various biological matrices has provided insight into the physical properties of these compounds, including their solubility, partition coefficients, and thermodynamic values (Wallace et al., 1978; Embil & Torosian, 1982).

Chemical Properties Analysis

The analysis of doxepin and desmethyldoxepin has shown their interaction with biological matrices and their metabolites, revealing the complex nature of their chemical properties. This includes their protein binding characteristics in serum and plasma, which are influenced by factors such as albumin and alpha 1-acid glycoprotein concentrations (Virtanen et al., 2009).

Scientific Research Applications

Pharmacokinetics in Atopic Dermatitis

A study examined the pharmacokinetics of doxepin and desmethyldoxepin following the topical application of doxepin hydrochloride cream in subjects with atopic dermatitis. It concluded that topically applied doxepin is a safe and effective therapy for pruritus (Drake et al., 1999).

Metabolite Identification and Analysis

  • A gas-chromatographic procedure was described for estimating therapeutic concentrations of maprotiline in serum, using desmethyldoxepin as a mass internal standard, demonstrating a method for analyzing secondary amines (Gupta, Molnár, & Gupta, 1977).
  • Another study developed a method for the determination of doxepin and desmethyldoxepin in serum, highlighting the analytical process for these compounds (Wallace, Hamilton, Olivares, & Harris, 1978).

Metabolism and Excretion Studies

  • The metabolism of doxepin was investigated in patients, identifying metabolites such as hydroxydoxepin and hydroxy-N-desmethyldoxepin, providing insights into the drug's metabolic pathways (Shu et al., 1990).
  • Doxepin and N-desmethyldoxepin were also studied in the context of their excretion in human milk, contributing to the understanding of drug transfer to infants through breastfeeding (Kemp, Ilett, Booth, & Hackett, 1985).

Analytical Methods in Toxicology

  • A study detailed the detection of doxepin and desmethyldoxepin in hair, using solid-phase extraction and gas chromatography-mass spectrometry. This has implications for forensic toxicology and drug detection (Negrusz, Moore, & Perry, 1998).

Drug Interaction and Isomerization Studies

  • Research on the isomeric metabolites of doxepin in equine serum and urine contributes to the understanding of drug doping in competition horses and the need for efficient analytical procedures in doping control (Hagedorn, Meiser, Zankl, & Schulz, 2002).

Microbial Metabolism

  • Cunninghamella elegans, a filamentous fungus, was used as a model to study the biotransformation of doxepin, yielding insights into the drug's metabolism and the identification of novel metabolites (Moody, Freeman, & Cerniglia, 1999).

Solubility and Ionization Characteristics

  • The study of the solubility and ionization characteristics of doxepin and desmethyldoxepin provides essential information for pharmaceutical formulation and drug delivery systems (Embil & Torosian, 1982).

Safety And Hazards

Desmethyldoxepin hydrochloride, (Z)-, is harmful if swallowed and very toxic to aquatic life . It is recommended to wash hands thoroughly after handling .

Future Directions

Nordoxepin, also known as N-desmethyldoxepin, has been found to play a significant role in the antidepressant effects of doxepin . It is a mixture of (E) and (Z) stereoisomers . Whereas pharmaceutical doxepin is supplied in an approximate 85:15 ratio mixture of (E) and (Z) stereoisomers and plasma concentrations of doxepin remain roughly the same as this ratio with treatment, plasma levels of the (E) and (Z) stereoisomers of nordoxepin, due to stereoselective metabolism of doxepin by cytochrome P450 enzymes, are approximately 1:1 . Nordoxepin is pharmacologically active similarly to doxepin , but relative to doxepin, is much more potent and selective as a norepinephrine reuptake inhibitor .

properties

IUPAC Name

(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPPEZGJRSOKRE-HYMQDMCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1225-56-5 (Parent)
Record name N-Desmethyldoxepin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002887914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10154462
Record name Desmethyldoxepin hydrochloride, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10154462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethyldoxepin hydrochloride, (Z)-

CAS RN

2887-91-4, 124694-02-6
Record name N-Desmethyldoxepin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002887914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethyldoxepin hydrochloride, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124694026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethyldoxepin hydrochloride, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10154462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11(6H)-(3-[Methylamino]propylidene)dibenz[b,e]oxepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESMETHYLDOXEPIN HYDROCHLORIDE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZII8992NO2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desmethyldoxepin hydrochloride, (Z)-
Reactant of Route 2
Desmethyldoxepin hydrochloride, (Z)-
Reactant of Route 3
Desmethyldoxepin hydrochloride, (Z)-
Reactant of Route 4
Desmethyldoxepin hydrochloride, (Z)-
Reactant of Route 5
Desmethyldoxepin hydrochloride, (Z)-
Reactant of Route 6
Desmethyldoxepin hydrochloride, (Z)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.